molecular formula C19H21N7 B12246923 4-{[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile

4-{[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B12246923
M. Wt: 347.4 g/mol
InChI Key: KHSKTSBRTZNSAK-UHFFFAOYSA-N
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Description

4-{[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound that features a purine derivative linked to a piperazine ring, which is further connected to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps:

    Formation of the Purine Derivative: The purine derivative can be synthesized through the alkylation of 9H-purine with ethyl halides under basic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the purine derivative with piperazine in the presence of a suitable solvent like ethanol or methanol.

    Benzonitrile Attachment: The final step involves the reaction of the piperazine derivative with benzonitrile under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the purine or benzonitrile groups.

    Reduction: Reduced forms of the nitrile group, potentially forming amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors that interact with purine derivatives.

    Pathways Involved: It could influence pathways related to purine metabolism, potentially affecting cellular processes such as DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile: Lacks the ethyl group on the purine ring.

    4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile: Contains a methyl group instead of an ethyl group.

Uniqueness

4-{[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is unique due to the presence of the ethyl group on the purine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C19H21N7

Molecular Weight

347.4 g/mol

IUPAC Name

4-[[4-(9-ethylpurin-6-yl)piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C19H21N7/c1-2-25-14-23-17-18(25)21-13-22-19(17)26-9-7-24(8-10-26)12-16-5-3-15(11-20)4-6-16/h3-6,13-14H,2,7-10,12H2,1H3

InChI Key

KHSKTSBRTZNSAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=CC=C(C=C4)C#N

Origin of Product

United States

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